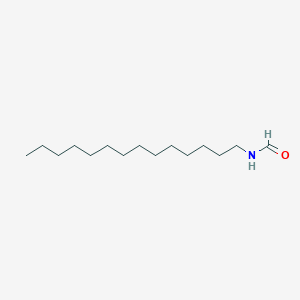

n-Tetradecylformamide

Vue d'ensemble

Description

n-Tetradecylformamide: is an organic compound with the molecular formula C15H31NO . It is a formamide derivative where the formyl group is bonded to a tetradecyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: n-Tetradecylformamide can be synthesized through the reaction of 1-tetradecanamine with formic acid or ethyl formate . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the formamide bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction efficiency and yield. Common catalysts include sulfonated rice husk ash and sulfated zirconia , which promote the formylation of amines under mild conditions .

Analyse Des Réactions Chimiques

Types of Reactions: n-Tetradecylformamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the formamide group to an amine.

Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as or are commonly used.

Reduction: or are typical reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Tetradecanoic acid.

Reduction: 1-Tetradecylamine.

Substitution: Products vary based on the nucleophile used.

Applications De Recherche Scientifique

Key Properties:

- Molecular Formula : CHNO

- Molecular Weight : 241.43 g/mol

- Appearance : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents like ethanol and chloroform

Surfactant and Emulsifier

n-Tetradecylformamide has been studied for its surfactant properties, making it useful in formulations requiring emulsification. Its long hydrophobic chain allows it to stabilize oil-in-water emulsions effectively.

Case Study:

In a study on the stabilization of emulsions for pharmaceutical applications, TDF was found to enhance the stability of emulsions containing poorly soluble drugs, improving their bioavailability .

Research indicates that this compound exhibits biological activities, including antimicrobial properties. Its efficacy against various bacterial strains has been documented, suggesting potential use in antimicrobial formulations.

Case Study:

A study demonstrated that TDF displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an active ingredient in topical antimicrobial products .

Drug Delivery Systems

TDF's capacity to form micelles makes it a candidate for drug delivery systems. Its ability to encapsulate hydrophobic drugs enhances their solubility and stability.

Case Study:

In a formulation study, TDF was used to create micelles that successfully encapsulated anticancer drugs, leading to improved therapeutic efficacy in vitro .

Cosmetic Applications

Due to its emollient properties, this compound is explored in cosmetic formulations as a skin conditioning agent.

Data Table: Cosmetic Applications of TDF

| Product Type | Function | Concentration (%) |

|---|---|---|

| Moisturizers | Emollient | 2-5 |

| Sunscreens | Stabilizer | 1-3 |

| Hair Care Products | Conditioning Agent | 0.5-2 |

Polymer Production

TDF can be utilized in synthesizing polymers and copolymers with enhanced properties due to its fatty amide structure.

Case Study:

Research on polymer blends incorporating TDF showed improved flexibility and thermal stability compared to traditional polymers .

Nanomaterials

TDF has been investigated as a surfactant in the synthesis of nanoparticles, aiding in their stabilization during production.

Data Table: Nanoparticle Synthesis Using TDF

| Nanoparticle Type | Method | Resulting Size (nm) |

|---|---|---|

| Silver Nanoparticles | Chemical Reduction | 10-30 |

| Iron Oxide Nanoparticles | Co-precipitation | 5-15 |

Mécanisme D'action

The mechanism of action of n-tetradecylformamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The tetradecyl chain contributes to the compound’s hydrophobic properties, influencing its behavior in biological systems .

Comparaison Avec Des Composés Similaires

- n-Dodecylformamide

- n-Hexadecylformamide

- n-Octadecylformamide

Comparison: n-Tetradecylformamide is unique due to its specific chain length, which affects its physical and chemical properties. Compared to shorter or longer chain formamides, this compound exhibits distinct solubility, melting point, and reactivity characteristics .

Activité Biologique

n-Tetradecylformamide, a fatty amide derived from tetradecanoic acid and formic acid, has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 241.43 g/mol

This compound exhibits amphiphilic characteristics, which may contribute to its biological functions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

-

Antimicrobial Activity :

- Studies have indicated that fatty amides, including this compound, exhibit antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of microbial membranes due to their amphiphilic nature.

-

Antioxidant Properties :

- This compound has been shown to possess antioxidant capabilities, which can mitigate oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases.

-

Anti-inflammatory Effects :

- Research suggests that this compound may modulate inflammatory pathways, potentially reducing the severity of inflammatory responses in tissues.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were recorded as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

In a study assessing the antioxidant potential of this compound using the DPPH radical scavenging assay, it was found to exhibit a scavenging activity of approximately 72% at a concentration of 100 µg/mL. This activity indicates its potential role in protecting cells from oxidative damage.

Anti-inflammatory Effects

Research exploring the anti-inflammatory properties revealed that this compound significantly reduced the levels of pro-inflammatory cytokines in vitro. Specifically, a reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) was observed after treatment with the compound.

Propriétés

IUPAC Name |

N-tetradecylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17/h15H,2-14H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGZZKOXUZBURB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80288344 | |

| Record name | n-tetradecylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7402-60-0 | |

| Record name | NSC55350 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-tetradecylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.